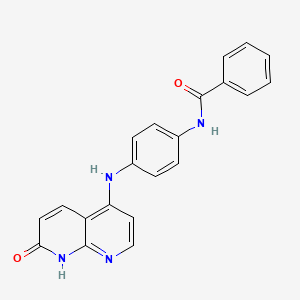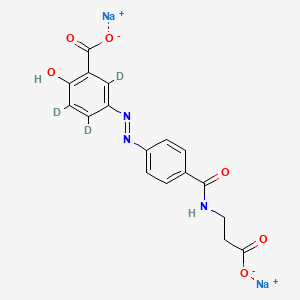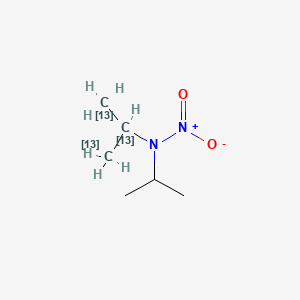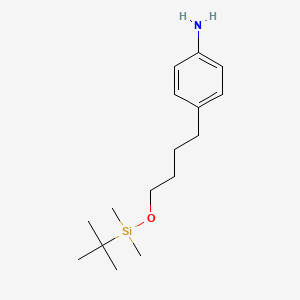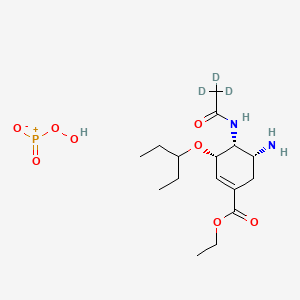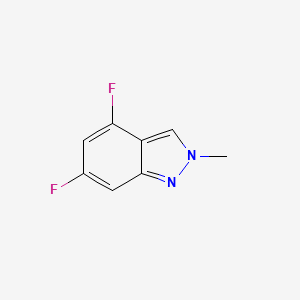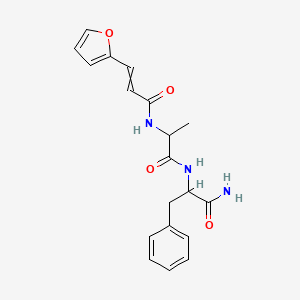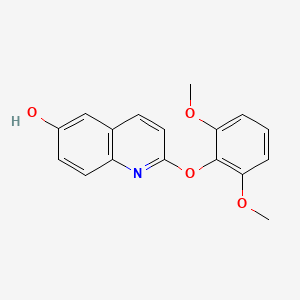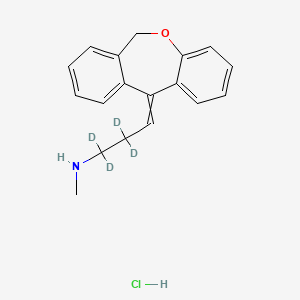
Nordoxepin-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nordoxepin-d4 Hydrochloride, also known as Desmethyldoxepin-d4 Hydrochloride, is a deuterium-labeled analogue of Nordoxepin Hydrochloride. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification of individual atoms in metabolic pathways, making it a valuable tool in various fields of study .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nordoxepin-d4 Hydrochloride involves the deuterium labeling of Nordoxepin. One common method includes the N-[11C]methylation of nordoxepin using [11C]methyl iodide in a solvent like DMF (dimethylformamide), followed by purification through high-performance liquid chromatography (HPLC) and reformulation with solid-phase extraction (SPE) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes deuterium labeling, purification, and quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Nordoxepin-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with altered hydrogen content.
Scientific Research Applications
Nordoxepin-d4 Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Nordoxepin-d4 Hydrochloride exerts its effects through its deuterium labeling, which allows for precise tracking and quantification of individual atoms in metabolic pathways. This labeling does not significantly alter the molecular properties but may slightly affect metabolic kinetics. The compound is primarily used to distinguish endogenous and exogenous metabolites, reduce false positives, and aid in the quantification and reconstruction of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Nordoxepin Hydrochloride: The non-deuterated analogue of Nordoxepin-d4 Hydrochloride.
Doxepin: A tricyclic antidepressant used to treat major depressive disorder and anxiety.
Desmethyldoxepin: A metabolite of Doxepin, similar to Nordoxepin.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are crucial .
Properties
Molecular Formula |
C18H20ClNO |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i6D2,12D2; |
InChI Key |
GNPPEZGJRSOKRE-GEZYUJOSSA-N |
Isomeric SMILES |
[2H]C([2H])(C=C1C2=CC=CC=C2COC3=CC=CC=C31)C([2H])([2H])NC.Cl |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


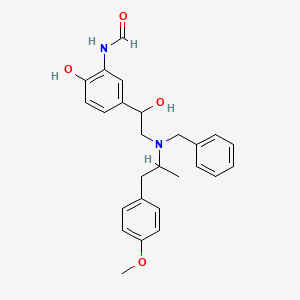
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
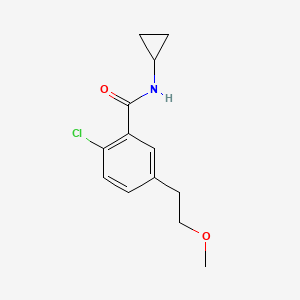
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
